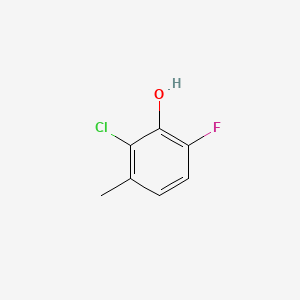

2-Chloro-6-fluoro-3-methylphenol

Description

The exact mass of the compound 2-Chloro-6-fluoro-3-methylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-fluoro-3-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluoro-3-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTGCWUNGWVQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378637 | |

| Record name | 2-Chloro-6-fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-90-7 | |

| Record name | 2-Chloro-6-fluoro-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-90-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-6-fluoro-3-methylphenol: A Key Building Block in Modern Synthesis

Introduction: Unveiling a Versatile Phenolic Intermediate

In the landscape of medicinal chemistry and advanced material synthesis, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic efficacy and material properties. 2-Chloro-6-fluoro-3-methylphenol (CAS No. 261762-90-7) has emerged as a pivotal intermediate, valued for its unique substitution pattern that imparts a nuanced reactivity profile.[1] This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its application as a versatile scaffold in the development of novel bioactive molecules.

The presence of three distinct functional groups on the phenol ring—a chlorine atom, a fluorine atom, and a methyl group—creates a molecule with significant potential for controlled, regioselective modifications. The interplay between the electron-withdrawing halogens and the electron-donating methyl and hydroxyl groups governs the molecule's electronic properties and reactivity. Specifically, the fluorine substituent is known to enhance metabolic stability and lipophilicity in drug candidates, critical parameters for permeability and bioavailability, while the chlorine atom serves as a reactive handle for cross-coupling reactions.[1][2][3] The phenolic hydroxyl group is instrumental in forming hydrogen bonds with biological targets such as microbial enzymes, which is a key factor in its application for developing antimicrobial agents.[1] This guide will explore the causality behind these structural advantages and provide practical insights for researchers in drug discovery and chemical synthesis.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key data for 2-Chloro-6-fluoro-3-methylphenol are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 261762-90-7 | [4][5][6][7][8][9] |

| Molecular Formula | C₇H₆ClFO | [5][6][9] |

| Molecular Weight | 160.57 g/mol | [1][6][7][9] |

| IUPAC Name | 2-chloro-6-fluoro-3-methylphenol | [4][6][9] |

| Synonyms | 2-Chloro-6-fluoro-m-cresol, 2-Chloro-4-fluoro-3-hydroxytoluene | [7][9] |

| Melting Point | 47-56°C | [5][7][9] |

| Boiling Point | 211°C | [7][9] |

| Appearance | Solid | [4] |

| InChI Key | RPTGCWUNGWVQET-UHFFFAOYSA-N | [4][6][9] |

| SMILES | CC1=C(C(=C(C=C1)F)O)Cl | [4][6][9] |

Synthesis Strategy: Navigating Regioselectivity

The synthesis of polysubstituted aromatic compounds like 2-Chloro-6-fluoro-3-methylphenol presents a significant challenge in controlling the precise placement of functional groups (regioselectivity).[1] While specific proprietary synthesis routes may vary, a general and logical pathway often starts with a more readily available precursor, such as 3-methylphenol (m-cresol).[1] The process involves sequential electrophilic aromatic substitution reactions to introduce the halogen atoms.

The primary challenge lies in directing the incoming electrophiles (chlorine and fluorine) to the desired positions (2 and 6, respectively) on the m-cresol ring. The hydroxyl and methyl groups are ortho-, para-directing activators, which complicates direct halogenation. Therefore, achieving the target substitution pattern often requires a multi-step strategy involving protecting groups or the use of specific catalysts and reaction conditions to override the inherent directing effects of the substituents.[1][10]

Caption: Generalized workflow for the synthesis of 2-Chloro-6-fluoro-3-methylphenol.

Chemical Reactivity and Derivatization Potential

The utility of 2-Chloro-6-fluoro-3-methylphenol as a synthetic intermediate stems from its multiple reactive sites, which can be addressed with high selectivity.

-

Phenolic Hydroxyl Group: This group is the most acidic site and readily undergoes reactions like O-alkylation and O-acylation to introduce new functional groups or protecting groups.[1] These modifications can be used to modulate solubility or to prepare pro-drugs.

-

Aromatic Ring: While the ring is somewhat deactivated by the halogens, it can still undergo further electrophilic aromatic substitution. Computational studies, such as those using Density Functional Theory (DFT), have analyzed local reactivity descriptors to predict reaction sites. Fukui function analysis indicates that the C4 position is the most susceptible to further electrophilic attack.[1]

-

Chlorine Atom: The chlorine at the C2 position is a key handle for derivatization. It can act as a leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds to build more complex molecular architectures.[1]

Caption: Reactivity sites on 2-Chloro-6-fluoro-3-methylphenol for further synthesis.

Applications in Drug Discovery and Development

2-Chloro-6-fluoro-3-methylphenol serves as a critical scaffold for constructing bioactive molecules, particularly in the development of antimicrobial and antifungal agents.[1] Its structural features are directly linked to its functional role in these applications. The phenolic hydroxyl group can form crucial hydrogen bonds with the active sites of microbial enzymes, leading to inhibitory activity.[1] Concurrently, the fluorine atom enhances metabolic stability and increases lipophilicity, which improves the molecule's ability to permeate microbial cell membranes.[1] This dual-functionality makes it an attractive starting point for generating libraries of compounds for screening and lead optimization.

The broader class of halogenated phenols and their derivatives has a well-established history in medicinal chemistry, serving as precursors for biologically active heterocycles like quinolones and flavonoids.[1][2][11]

Analytical Characterization Protocol

Confirming the identity and purity of 2-Chloro-6-fluoro-3-methylphenol is essential for its use in synthesis. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for analyzing phenols.

Protocol: GC-FID Analysis of Underivatized Phenols

This protocol is based on general principles outlined in standard methodologies like EPA Method 8041A for phenolic compounds.[12]

1. Objective: To determine the purity of a 2-Chloro-6-fluoro-3-methylphenol sample.

2. Instrumentation and Columns:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Fused-silica, open-tubular, wide-bore column. A common choice would be a DB-5 or equivalent (5% phenyl-methylpolysiloxane), which provides good separation for a wide range of semi-volatile organic compounds.[12]

3. Reagents and Standards:

-

Solvent: High-purity methylene chloride or isopropanol.

-

Standard: A certified reference standard of 2-Chloro-6-fluoro-3-methylphenol (≥99% purity).

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of solvent to create a 1 mg/mL stock solution. Prepare a series of dilutions for calibration.

4. GC-FID Operating Conditions (Typical):

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Injection Volume: 1 µL (splitless or split injection, depending on concentration).

5. Analysis and Interpretation:

-

Inject the standard solutions to establish a calibration curve and determine the retention time of the target analyte.

-

Inject the prepared sample.

-

The purity is calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area % method).

6. System Validation:

-

Causality: The choice of a non-polar to mid-polarity column like a DB-5 is based on the semi-volatile nature of substituted phenols. The temperature program is designed to ensure elution of the analyte without thermal degradation while providing good separation from potential impurities or solvent peaks.[12]

-

Trustworthiness: To reduce the risk of sample carryover between analyses of different concentrations, the injection syringe must be thoroughly rinsed with a clean solvent.[12] This ensures that the results for each sample are independent and accurate.

Safety, Handling, and Hazard Profile

2-Chloro-6-fluoro-3-methylphenol is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification: According to aggregated GHS information, this compound poses several risks. It is categorized as harmful if swallowed (Acute Toxicity, Oral) and causes severe skin burns and eye damage (Skin Corrosion/Irritation).[6] Some notifications also list it as harmful in contact with skin or if inhaled.[6]

-

Personal Protective Equipment (PPE): When handling this compound, personnel must wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Chloro-6-fluoro-3-methylphenol stands out as a highly valuable and versatile intermediate in the field of organic chemistry. Its unique arrangement of substituents provides a platform for a wide range of chemical transformations, enabling the synthesis of complex molecules with tailored properties. Its demonstrated role as a scaffold in the development of new antimicrobial agents underscores its importance in drug discovery. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and handling is essential to fully leverage its potential in creating the next generation of pharmaceuticals and advanced materials.

References

-

Thermophysical Properties of 2-Chloro-6-fluoro-3-methylphenol | Chemcasts. [Link]

-

2-Chloro-6-fluoro-3-methylphenol | C7H6ClFO | CID 2773683 - PubChem. [Link]

-

Method 8041A - U.S. Environmental Protection Agency. [Link]

-

2-Chloro-6-methylphenol | C7H7ClO | CID 6898 - PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity - MDPI. [Link]

-

2-Chloro-m-cresol - Wikipedia. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

- Method for producing 2-alkyl-3-chlorophenols - Google P

Sources

- 1. Buy 2-Chloro-3-fluoro-6-methylphenol [smolecule.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. chem-casts.com [chem-casts.com]

- 5. 261762-90-7 Cas No. | 2-Chloro-6-fluoro-3-methylphenol | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. 2-Chloro-6-fluoro-3-methylphenol | C7H6ClFO | CID 2773683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 261762-90-7 Cas No. | 2-Chloro-6-fluoro-3-methylphenol | Apollo [store.apolloscientific.co.uk]

- 8. fishersci.at [fishersci.at]

- 9. fishersci.at [fishersci.at]

- 10. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]

- 11. Tailored Functionalization of Natural Phenols to Improve Biological Activity | MDPI [mdpi.com]

- 12. settek.com [settek.com]

physical and chemical properties of 2-Chloro-6-fluoro-3-methylphenol

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenol

Introduction

2-Chloro-6-fluoro-3-methylphenol is a halogenated aromatic organic compound that serves as a crucial and versatile intermediate in synthetic chemistry.[1] Its unique substitution pattern, featuring chloro, fluoro, methyl, and hydroxyl groups on a benzene ring, imparts a specific reactivity profile that is highly valued in the development of complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in the fields of chemical synthesis and drug development. The strategic placement of its functional groups allows for precise modifications, making it a valuable scaffold for creating novel bioactive molecules, particularly in the agrochemical and pharmaceutical industries.[1]

Nomenclature and Molecular Structure

Correctly identifying a chemical compound is fundamental to scientific communication and safety. The following section details the standard identifiers and structural representations for 2-Chloro-6-fluoro-3-methylphenol.

-

Synonyms: 2-Chloro-6-fluoro-m-cresol, 2-Chloro-4-fluoro-3-hydroxytoluene[4]

-

Molecular Formula: C₇H₆ClFO[3]

Structural Representations:

-

Canonical SMILES: CC1=CC=C(F)C(O)=C1Cl[2]

-

InChI: InChI=1S/C7H6ClFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3[2][3]

Physical and Thermophysical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental setups. The data presented below has been aggregated from various chemical databases and suppliers.

Table 1: Key Physical and Thermophysical Properties of 2-Chloro-6-fluoro-3-methylphenol

| Property | Value | Source(s) |

| Appearance | Solid | [2] |

| Melting Point | 47-56 °C | [4][5] |

| Boiling Point | 211 °C - 240.57 °C | [2][4] |

| Molecular Weight | 160.57 g/mol | [3][5] |

| Density (at 25°C) | 1.635 g/cm³ | [2] |

| Flash Point | Not readily available; calculated as -273.15 °C | [2] |

| Autoignition Temp. | Not readily available; calculated as -273.15 °C | [2] |

| Critical Temperature | 466.16 °C | [2] |

| Critical Pressure | 43.17 bar | [2] |

Chemical Properties and Reactivity

The reactivity of 2-Chloro-6-fluoro-3-methylphenol is governed by the interplay of its four distinct substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating, ortho-, para-director, while the methyl (-CH₃) group is a weakly activating, ortho-, para-director. Conversely, the chlorine (-Cl) and fluorine (-F) atoms are deactivating yet ortho-, para-directing halogens. This complex arrangement creates a unique electronic landscape that dictates its behavior in chemical reactions.

Key Reactive Characteristics:

-

Phenolic Acidity: The hydroxyl group imparts acidic properties, allowing it to react with bases to form a phenoxide salt. The electron-withdrawing nature of the halogen substituents increases the acidity of the phenol compared to cresol itself.

-

Electrophilic Aromatic Substitution: The ring is activated towards electrophilic substitution, though the positions of attack are sterically and electronically controlled by the existing groups. The hydroxyl group's strong directing effect is paramount in these reactions.

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinones or other oxidized derivatives under the influence of common oxidizing agents.[1]

-

Nucleophilic Aromatic Substitution: While generally difficult on an electron-rich ring, the chlorine atom can potentially be displaced by strong nucleophiles under forcing conditions, a reaction pathway relevant for synthesizing derivatives.[1]

-

Kinetic Stability: Theoretical studies indicate a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 5.74 eV, which suggests enhanced kinetic stability compared to many other phenolic derivatives.[1] This stability is advantageous, making it a robust intermediate that can withstand various reaction conditions without degradation.[1]

Caption: Logical relationship of substituents influencing electrophilic substitution.

Synthesis and Purification

The synthesis of 2-Chloro-6-fluoro-3-methylphenol is a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity.

A common synthetic strategy begins with a readily available precursor, such as 3-methylphenol (m-cresol).[1] The synthesis then proceeds through sequential electrophilic aromatic substitution reactions to introduce the halogen atoms. The order of these halogenation steps is critical to directing the substituents to the correct positions on the aromatic ring.

General Synthetic Workflow:

-

Starting Material: The process typically starts with 3-methylphenol.[1]

-

Halogenation: Sequential chlorination and fluorination are carried out using appropriate electrophilic halogenating agents. The choice of catalyst and control of reaction temperature are crucial for maximizing the yield of the desired isomer.[1]

-

Purification: Following the reaction, the crude product mixture is subjected to purification techniques such as distillation, recrystallization, or column chromatography to isolate 2-Chloro-6-fluoro-3-methylphenol in high purity.[1]

Caption: Generalized workflow for the synthesis of 2-Chloro-6-fluoro-3-methylphenol.

Analytical Characterization

The identity and purity of 2-Chloro-6-fluoro-3-methylphenol are confirmed using standard analytical techniques. Spectral data provides a unique fingerprint for the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key peaks would include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic ring and methyl group, C=C stretches for the aromatic ring, and C-Cl and C-F stretches in the fingerprint region.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the number and connectivity of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which helps to confirm the molecular formula and structural features.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

This protocol describes a standard procedure for obtaining an IR spectrum of a solid sample like 2-Chloro-6-fluoro-3-methylphenol.

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.[6]

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to subtract atmospheric interference (CO₂, H₂O) from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2-Chloro-6-fluoro-3-methylphenol powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[6]

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. The resulting transmittance or absorbance spectrum can then be analyzed for characteristic absorption bands.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a solvent-moistened wipe.

Applications in Research and Drug Development

The primary application of 2-Chloro-6-fluoro-3-methylphenol is as a building block in organic synthesis.[1]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs). The specific combination of functional groups allows it to be incorporated into larger molecules with potential therapeutic activities.[1]

-

Agrochemical Development: It is used in the synthesis of new pesticides and herbicides. The presence of halogens can enhance the biological activity and stability of these agrochemicals.[1]

-

Dye Manufacturing: Its structure is also suitable for use as a precursor in the synthesis of specialty dyes and pigments.[1]

-

Research Scaffold: In drug discovery, it is employed as a scaffold for constructing libraries of novel compounds. Its functional groups provide multiple points for chemical modification, enabling the optimization of biological potency and selectivity.[1]

Safety and Handling

2-Chloro-6-fluoro-3-methylphenol is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 1): Causes severe skin burns and eye damage.[3]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[7]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

First-Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

Conclusion

2-Chloro-6-fluoro-3-methylphenol is a compound of significant interest due to its tailored chemical structure and resulting reactivity. Its physical properties, characterized by a moderate melting point and high boiling point, along with its well-defined chemical reactivity, make it a robust and versatile intermediate. For professionals in drug development and materials science, a thorough understanding of this molecule's properties, synthetic routes, and handling requirements is essential for leveraging its full potential in creating novel and valuable chemical entities.

References

-

Chemcasts. (n.d.). Thermophysical Properties of 2-Chloro-6-fluoro-3-methylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylphenol. Retrieved from [Link]

-

CPAchem. (2024). Safety data sheet for 2-Methylphenol. Retrieved from [Link]

-

R&D Chemicals. (n.d.). 2-Chloro-6-fluoro-3-methylphenol, suppliers and manufacturers. Retrieved from [Link]

-

Hill, N. J., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Retrieved from [Link]

Sources

- 1. Buy 2-Chloro-3-fluoro-6-methylphenol [smolecule.com]

- 2. chem-casts.com [chem-casts.com]

- 3. 2-Chloro-6-fluoro-3-methylphenol | C7H6ClFO | CID 2773683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 261762-90-7 Cas No. | 2-Chloro-6-fluoro-3-methylphenol | Apollo [store.apolloscientific.co.uk]

- 5. 261762-90-7 Cas No. | 2-Chloro-6-fluoro-3-methylphenol | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. bg.cpachem.com [bg.cpachem.com]

A Comprehensive Technical Guide to 2-Chloro-6-fluoro-3-methylphenol: Structure, Properties, and Applications

Executive Summary: This guide provides an in-depth analysis of 2-Chloro-6-fluoro-3-methylphenol, a key polyfunctional aromatic compound. It serves as a critical resource for researchers, medicinal chemists, and drug development professionals by detailing its molecular structure, physicochemical properties, and electronic characteristics. The document outlines established synthetic strategies and explores the compound's reactivity and versatile applications as a scaffold in the development of novel pharmaceuticals, particularly antimicrobial agents. By synthesizing theoretical data with practical applications, this guide underscores the strategic importance of 2-Chloro-6-fluoro-3-methylphenol in modern organic synthesis and medicinal chemistry.

Introduction

2-Chloro-6-fluoro-3-methylphenol is a substituted phenolic compound distinguished by a unique arrangement of chloro, fluoro, methyl, and hydroxyl groups on a benzene ring. This specific substitution pattern imparts a distinct reactivity profile and set of physicochemical properties, making it a valuable intermediate in the synthesis of complex organic molecules.[1] Halogenated phenols are foundational building blocks in medicinal chemistry, where the introduction of halogens can modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[1][2] The presence of both chlorine and fluorine, along with a methyl group, offers multiple sites for functionalization, positioning this compound as a versatile scaffold for constructing bioactive molecules, especially in the pursuit of new agrochemicals and pharmaceuticals.[1]

This guide offers a senior application scientist's perspective on the core attributes of 2-Chloro-6-fluoro-3-methylphenol, grounding its utility in fundamental principles of organic chemistry and providing actionable insights for its application in research and development settings.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of 2-Chloro-6-fluoro-3-methylphenol is essential for its effective use in synthesis and material science.

Molecular Identity and Structure

The precise arrangement of substituents on the phenol ring is central to the compound's chemical behavior.

-

IUPAC Name: 2-chloro-6-fluoro-3-methylphenol[3]

For computational and database referencing, the following identifiers are crucial:

-

Canonical SMILES: CC1=C(C(=C(C=C1)F)O)Cl[3]

-

InChI: InChI=1S/C7H6ClFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3[3]

Caption: 2D structure of 2-Chloro-6-fluoro-3-methylphenol.

Physicochemical Data Summary

The quantitative properties of a compound are critical for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 160.57 g/mol | [1][3][5] |

| Melting Point | 47-50 °C | [5] |

| Boiling Point | 211 °C / 240.57 °C | [4][5] |

| Appearance | Solid | [4] |

| Purity | ≥95% (Commercially available) | [5] |

Note: Discrepancies in reported boiling points may arise from different experimental pressure conditions or measurement techniques.

Electronic Structure and Causality of Reactivity

The compound's reactivity is a direct consequence of the electronic interplay between its functional groups. Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) energy of -6.72 eV and a large HOMO-LUMO energy gap of 5.74 eV.[1]

-

Expertise & Experience: This large energy gap indicates high kinetic stability.[1] It suggests that while the molecule possesses multiple reactive sites, reactions require specific and often energetic conditions to proceed, allowing for controlled, regioselective transformations rather than indiscriminate reactivity. The stabilized HOMO, compared to unsubstituted phenol, points to a reduced electron-donating capacity, influencing its behavior in electrophilic aromatic substitution reactions.[1]

Synthesis and Methodologies

The synthesis of polysubstituted aromatic compounds like 2-Chloro-6-fluoro-3-methylphenol requires precise control over reaction conditions to achieve the desired regiochemistry.

Synthetic Strategy Overview

The most common synthetic route begins with 3-methylphenol (m-cresol), which serves as the structural backbone.[1] The synthesis then proceeds via sequential electrophilic aromatic substitution reactions to introduce the chloro and fluoro groups.

-

Causality of Experimental Choices: The primary challenge is controlling the positions of the incoming halogens. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators, while halogens are deactivating but still ortho-, para-directing. The final substitution pattern is a result of a complex interplay of steric hindrance and electronic effects, necessitating careful selection of halogenating agents and catalysts to favor the desired 2,6-substitution pattern on the 3-methylphenol scaffold.

Exemplary Synthetic Protocol

This protocol is a conceptual, self-validating workflow based on established principles for the synthesis of halogenated phenols.[1]

-

Starting Material Preparation: Begin with high-purity 3-methylphenol (m-cresol) dissolved in a suitable inert solvent.

-

Controlled Halogenation: Introduce the chloro and fluoro groups sequentially. This typically involves electrophilic halogenating agents under controlled temperatures, often with a Lewis acid catalyst to enhance the electrophilicity of the halogen source.[1] The order of halogenation is critical for achieving the correct isomer.

-

Reaction Quenching: Upon reaction completion (monitored by techniques like TLC or GC-MS), the reaction is carefully quenched, often by the addition of water or a mild reducing agent solution to neutralize any remaining reactive species.

-

Extraction and Isolation: The aqueous and organic layers are separated. The product, being organic, is extracted into an immiscible organic solvent. This step is repeated to maximize yield.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to isolate 2-Chloro-6-fluoro-3-methylphenol with high purity.[1]

Caption: General workflow for the synthesis of 2-Chloro-6-fluoro-3-methylphenol.

Applications in Research and Drug Development

The true value of 2-Chloro-6-fluoro-3-methylphenol lies in its utility as a versatile building block for creating more complex, high-value molecules.

Role as a Synthetic Intermediate

The compound's functional groups provide multiple handles for subsequent chemical modifications.

-

Palladium-Catalyzed Cross-Coupling: The chlorine atom at the C2 position can serve as an effective leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] This allows for the strategic introduction of new aryl, alkyl, or amino groups, enabling the rapid diversification of the molecular scaffold.

-

O-Alkylation and Acylation: The phenolic hydroxyl group is readily functionalized. It can be alkylated or acylated to introduce new side chains, modify solubility, or act as a protecting group during multi-step syntheses.[1]

Significance in Medicinal Chemistry

This molecule is a particularly promising scaffold for the development of antimicrobial and antifungal agents.[1] The rationale is grounded in well-established structure-activity relationships (SAR).

-

Authoritative Grounding: The incorporation of chlorine is a proven strategy in drug design, with over 250 FDA-approved chloro-containing drugs on the market.[2] Chlorine chemistry is integral to over 88% of pharmaceuticals in the United States, highlighting its importance in creating effective therapeutics.[2]

-

SAR Insights:

-

Phenolic -OH: The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, enabling strong interactions with the active sites of microbial enzymes and inhibiting their function.[1]

-

Fluorine Substituent: The fluorine atom enhances metabolic stability by strengthening the adjacent C-F bond against enzymatic degradation. It also increases lipophilicity, which can improve the molecule's ability to permeate microbial cell membranes.[1]

-

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloro-6-fluoro-3-methylphenol presents several hazards.

-

GHS Classification: The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[3]

-

Handling Recommendations: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation.

Conclusion

2-Chloro-6-fluoro-3-methylphenol is more than a simple chemical; it is a strategically designed building block that offers a confluence of stability, reactivity, and functionality. Its unique molecular architecture, characterized by a precise arrangement of halogen and alkyl substituents, provides a robust platform for synthetic chemists to build upon. For researchers in drug development, it represents a promising starting point for creating novel therapeutics, particularly in the antimicrobial space. A comprehensive understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in scientific innovation.

References

- 2-Chloro-3-fluoro-6-methylphenol.Smolecule.

- Thermophysical Properties of 2-Chloro-6-fluoro-3-methylphenol.Chemcasts.

- 2-Chloro-6-fluoro-3-methylphenol, suppliers and manufacturers.R&D Chemicals.

- 2-Chloro-6-fluoro-3-methylphenol | C7H6ClFO | CID 2773683.

- 2-Chloro-6-fluoro-3-methylphenol.Apollo Scientific.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. Buy 2-Chloro-3-fluoro-6-methylphenol [smolecule.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-fluoro-3-methylphenol | C7H6ClFO | CID 2773683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem-casts.com [chem-casts.com]

- 5. 261762-90-7 Cas No. | 2-Chloro-6-fluoro-3-methylphenol | Apollo [store.apolloscientific.co.uk]

- 6. rdchemicals.com [rdchemicals.com]

An In-depth Technical Guide to the Isomers of C7H6ClFO: Nomenclature, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C7H6ClFO represents a variety of structural isomers, each with unique chemical properties and potential applications. This guide provides a detailed exploration of the major isomeric classes of C7H6ClFO, focusing on their systematic IUPAC nomenclature, synthesis, and relevance in the field of drug discovery and development.

Part 1: Understanding Isomerism and IUPAC Nomenclature for C7H6ClFO

A single molecular formula can correspond to multiple distinct compounds called isomers.[1] In the case of C7H6ClFO, the arrangement of the chlorine, fluorine, and formyl or acyl halide groups on the benzene ring leads to a number of constitutional isomers.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules to assign a unique name to each of these structures, ensuring clear and unambiguous communication in scientific literature.[3][4]

For substituted benzene derivatives like the isomers of C7H6ClFO, the IUPAC naming system involves identifying the parent benzene ring and the attached substituents.[5][6][7] The positions of these substituents are indicated by numbering the carbon atoms of the ring to give the lowest possible locants to the functional groups.[5][8]

The primary isomeric classes for C7H6ClFO include:

-

Chloro-fluorobenzaldehydes: Where a formyl group (-CHO), a chlorine atom, and a fluorine atom are attached to the benzene ring.

-

Fluorobenzoyl chlorides: Where a chlorocarbonyl group (-COCl) and a fluorine atom are attached to the benzene ring.

-

Chlorobenzoyl fluorides: Where a fluorocarbonyl group (-COF) and a chlorine atom are attached to the benzene ring.

Part 2: In-Depth Analysis of Key Isomeric Classes

This section provides a detailed examination of representative isomers, highlighting their synthesis, chemical properties, and applications.

Chloro-fluorobenzaldehydes

Halogen-substituted benzaldehydes are important intermediates in organic synthesis.

Representative Isomer: 2-Chloro-4-fluorobenzaldehyde

-

IUPAC Name: 2-Chloro-4-fluorobenzaldehyde

-

CAS Number: 84194-36-5

-

Molecular Formula: C7H4ClFO

-

Structure: A benzene ring substituted with a formyl group at position 1, a chlorine atom at position 2, and a fluorine atom at position 4.

Synthesis: A common method for the synthesis of fluorobenzaldehydes is through a halogen exchange reaction (Halex reaction) from the corresponding chlorobenzaldehyde.[9] For example, 2,4-dichlorobenzaldehyde can be reacted with potassium fluoride at high temperatures in the presence of a phase-transfer catalyst to yield 2-chloro-4-fluorobenzaldehyde.[10][11]

Experimental Protocol: Synthesis of 2-Chloro-4-fluorobenzaldehyde via Halogen Exchange

-

A mixture of 2,4-dichlorobenzaldehyde, spray-dried potassium fluoride, a phase-transfer catalyst like tetraphenylphosphonium bromide, and a high-boiling point solvent is prepared in a reaction vessel.

-

The mixture is heated to 230°C for several hours under a nitrogen atmosphere.[10]

-

The progress of the reaction is monitored by gas chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified by distillation under reduced pressure.

Diagram: Synthetic Workflow for 2-Chloro-4-fluorobenzaldehyde

Caption: Workflow for the synthesis of 2-Chloro-4-fluorobenzaldehyde.

Applications in Drug Development: 2-Chloro-4-fluorobenzaldehyde serves as a versatile building block in the synthesis of various biologically active molecules, including anti-inflammatory and anti-cancer agents.[12] It can be used in reactions like the Knoevenagel condensation to synthesize substituted α-cyanocinnamic acids.

Fluorobenzoyl Chlorides

Acyl halides are reactive compounds often used as intermediates in the synthesis of other organic compounds.[13][14]

Representative Isomer: 4-Fluorobenzoyl chloride

-

CAS Number: 403-43-0[17]

-

Structure: A benzene ring substituted with a chlorocarbonyl group at position 1 and a fluorine atom at position 4.

Synthesis: 4-Fluorobenzoyl chloride can be prepared from 4-fluorotoluene through a two-step process involving chlorination followed by hydrolysis.[9][19]

Experimental Protocol: Synthesis of 4-Fluorobenzoyl chloride from 4-Fluorotoluene

-

Chlorination: 4-Fluorotoluene is reacted with chlorine gas under UV irradiation to produce 4-fluorotrichlorotoluene.[19]

-

Hydrolysis: The resulting 4-fluorotrichlorotoluene is then hydrolyzed using a composite catalyst, such as a mixture of ferric chloride and zinc chloride, to yield 4-fluorobenzoyl chloride.[19]

Diagram: Synthesis of 4-Fluorobenzoyl chloride

Caption: Two-step synthesis of 4-Fluorobenzoyl chloride.

Applications in Drug Development: 4-Fluorobenzoyl chloride is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[15][16][17][18] It is used in the production of fungicides, as well as drugs for treating conditions like Alzheimer's disease.[18] The fluorine atom can enhance a molecule's lipophilicity and biological activity.[17]

Chlorobenzoyl Fluorides

Acyl fluorides are another class of acyl halides, though they are less commonly encountered than acyl chlorides.[20]

Representative Isomer: 4-Chlorobenzoyl fluoride

-

IUPAC Name: 4-Chlorobenzoyl fluoride

-

Structure: A benzene ring substituted with a fluorocarbonyl group at position 1 and a chlorine atom at position 4.

Synthesis: The synthesis of acyl fluorides can be achieved by reacting carboxylic acids with halogenating agents like cyanuric fluoride.[20] Therefore, 4-chlorobenzoic acid can be treated with a fluorinating agent to yield 4-chlorobenzoyl fluoride.

Part 3: Spectroscopic Differentiation of Isomers

Distinguishing between the various isomers of C7H6ClFO is crucial for quality control and structural elucidation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry are indispensable tools for this purpose.[21][22]

| Spectroscopic Technique | Key Differentiating Features |

| ¹H NMR Spectroscopy | The chemical shift and splitting pattern of the aldehydic proton (around 10.0 ppm) in chloro-fluorobenzaldehydes are characteristic.[23] The aromatic protons will exhibit different splitting patterns and chemical shifts depending on the positions of the chloro and fluoro substituents.[21] |

| ¹³C NMR Spectroscopy | The chemical shift of the carbonyl carbon will differ significantly between the aldehyde (around 190 ppm) and the acyl halide (around 160-170 ppm) isomers. The substitution pattern on the aromatic ring also leads to distinct chemical shifts for the aromatic carbons.[22] |

| IR Spectroscopy | The C=O stretching frequency is a key diagnostic peak. Benzaldehydes show a strong absorption around 1700 cm⁻¹, while acyl chlorides absorb at a higher frequency, typically around 1800 cm⁻¹.[24] |

| Mass Spectrometry | While all isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure. |

Diagram: Logic for Spectroscopic Isomer Differentiation

Caption: Spectroscopic workflow for isomer identification.

Part 4: Safety and Handling

Acyl halides are corrosive and react with water.[20] They are irritants to the eyes, skin, and mucous membranes.[13] Volatile acyl halides are lachrymatory.[13] Therefore, handling these compounds requires appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, and should be done in a well-ventilated fume hood.[16][20]

Conclusion

The molecular formula C7H6ClFO encompasses a diverse range of isomers with significant applications in organic synthesis and drug development. A thorough understanding of their IUPAC nomenclature, synthetic routes, and spectroscopic properties is essential for researchers in these fields. The careful selection of a specific isomer and its efficient synthesis are critical steps in the development of new chemical entities.

References

- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.

- Acyl halide. Sciencemadness Wiki. (2019-05-19).

- Naming Aromatic Compounds. Fiveable.

- What Are IUPAC Rules For Aromatic Compound Naming?. YouTube. (2025-12-21).

- Naming Aromatic Compounds | Systems & Examples. Study.com.

- What is 4-Fluorobenzoyl chloride and how is it used?. Guidechem.

- 4-Fluorobenzoyl chloride. Chem-Impex.

- Naming Aromatic Compounds. Organic Chemistry | OpenStax. (2023-09-20).

- Naming Aromatic Compounds. Chemistry LibreTexts. (2024-03-17).

- Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Optica Publishing Group.

- Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. NIH. (2020-04-29).

- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.

- 4-Fluorobenzoyl chloride (CAS NO : 403-43-0). Scimplify.

- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.

- Process for producing fluorobenzaldehydes. European Patent Office.

- Acyl halide. Wikipedia.

- Process for producing fluorobenzaldehydes. Google Patents.

- 4-Fluorobenzoyl Chloride. Anshul Specialty Molecules.

- Preparation method for 4-fluorobenzoyl chloride. Google Patents.

- 2-Chloro-4-fluorobenzaldehyde 97 84194-36-5. Sigma-Aldrich.

- A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde. Benchchem.

- A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde. Benchchem.

- 2-Chloro-4-fluorobenzaldehyde. Chem-Impex.

- Acid Halide Chemistry.

- IUPAC Naming, Isomerism, and Molecular Conformations. Chemistry AI Solver.

- Isomers of Alkanes and IUPAC Nomenclature. eCampusOntario Pressbooks.

- 57 selected constitutional isomers of molecular formula C5H7Cl, C5H7Br, C5H7I or C5H7F structural formula of isomers stereoisomers skeletal formula and names of isomers R/S optical isomers E/Z geometrical isomers uses applications doc brown's advanced level organic chemistry notes.

- Isomers of Alkanes and IUPAC Nomenclature. eCampusOntario Pressbooks.

Sources

- 1. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. 57 selected constitutional isomers of molecular formula C5H7Cl, C5H7Br, C5H7I or C5H7F structural formula of isomers stereoisomers skeletal formula and names of isomers R/S optical isomers E/Z geometrical isomers uses applications doc brown's advanced level organic chemistry notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry-ai.com [chemistry-ai.com]

- 5. fiveable.me [fiveable.me]

- 6. Naming Aromatic Compounds | Systems & Examples | Study.com [study.com]

- 7. 15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Acyl halide - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 4-Fluorobenzoyl chloride Online | 4-Fluorobenzoyl chloride Manufacturer and Suppliers [scimplify.com]

- 16. 4-Fluorobenzoyl Chloride [anshulchemicals.com]

- 17. chemimpex.com [chemimpex.com]

- 18. Page loading... [guidechem.com]

- 19. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 20. Acyl halide - Sciencemadness Wiki [sciencemadness.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

A Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-fluoro-3-methylphenol, a key intermediate in the pharmaceutical and agrochemical industries.[1] While specific experimental solubility data for this compound is not widely published, this document offers a detailed framework for understanding and determining its solubility in various organic solvents. By examining the physicochemical properties of 2-Chloro-6-fluoro-3-methylphenol and applying fundamental principles of solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. Furthermore, this guide presents a detailed, field-proven protocol for the experimental determination of solubility using the shake-flask method, empowering scientists to generate precise and reliable data.

Introduction: The Significance of 2-Chloro-6-fluoro-3-methylphenol

2-Chloro-6-fluoro-3-methylphenol (CAS No. 261762-90-7) is a substituted phenol with the molecular formula C₇H₆ClFO.[2] Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the phenol ring, makes it a valuable building block in organic synthesis.[1] This compound serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals, where its solubility profile directly impacts reaction kinetics, product purity, and the efficacy of downstream processes. Understanding its behavior in different organic solvents is paramount for optimizing synthetic routes and formulating stable, bioavailable end-products.

Physicochemical Properties of 2-Chloro-6-fluoro-3-methylphenol:

| Property | Value | Source |

| Molecular Weight | 160.57 g/mol | [2] |

| Melting Point | 47-50 °C | [3] |

| Boiling Point | 211 °C | [3] |

| Appearance | Solid | [4] |

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall polarity of 2-Chloro-6-fluoro-3-methylphenol is influenced by the polar hydroxyl (-OH), chloro (-Cl), and fluoro (-F) groups, and the nonpolar methyl (-CH₃) group and benzene ring. The presence of the hydroxyl group allows for hydrogen bonding, which is a significant factor in its solubility in protic solvents.

Based on its structure, we can predict its general solubility in a range of common organic solvents:

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the phenol can form strong hydrogen bonds with the alcohol solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The polar nature of these solvents will interact favorably with the polar groups of the solute. |

| Nonpolar Aromatic | Toluene | Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute through π-π stacking. |

| Nonpolar Aliphatic | Hexane | Low | The significant difference in polarity between the solute and hexane will result in poor solvation. |

It is crucial to note that these are qualitative predictions. For precise quantitative data, experimental determination is necessary.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6] The following protocol provides a step-by-step guide for its implementation in a laboratory setting.

Materials and Equipment:

-

2-Chloro-6-fluoro-3-methylphenol (pure solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique)

-

Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Chloro-6-fluoro-3-methylphenol to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial. .

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. A typical temperature for solubility determination is 25 °C.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure equilibrium is reached.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method (or another suitable quantitative technique) to determine the concentration of 2-Chloro-6-fluoro-3-methylphenol.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of 2-Chloro-6-fluoro-3-methylphenol in the specific solvent at the tested temperature.

-

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of 2-Chloro-6-fluoro-3-methylphenol.

Intermolecular Interactions and Their Impact on Solubility

The solubility of 2-Chloro-6-fluoro-3-methylphenol is a direct result of the interplay of various intermolecular forces between the solute and solvent molecules. Understanding these interactions provides a deeper insight into the observed solubility trends.

Caption: Intermolecular interactions influencing the solubility of 2-Chloro-6-fluoro-3-methylphenol.

Conclusion

While readily available quantitative solubility data for 2-Chloro-6-fluoro-3-methylphenol in organic solvents is scarce, a thorough understanding of its physicochemical properties and the principles of solubility allows for informed predictions. For precise and reliable data, the standardized shake-flask method detailed in this guide is recommended. The information and protocols presented herein are intended to empower researchers in the fields of chemical synthesis and drug development to effectively utilize 2-Chloro-6-fluoro-3-methylphenol in their work.

References

-

Chemcasts. (n.d.). Thermophysical Properties of 2-Chloro-6-fluoro-3-methylphenol. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylphenol. Retrieved from [Link]

Sources

- 1. Buy 2-Chloro-3-fluoro-6-methylphenol [smolecule.com]

- 2. 2-Chloro-6-fluoro-3-methylphenol | C7H6ClFO | CID 2773683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 261762-90-7 Cas No. | 2-Chloro-6-fluoro-3-methylphenol | Apollo [store.apolloscientific.co.uk]

- 4. chem-casts.com [chem-casts.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

2-Chloro-6-fluoro-3-methylphenol melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-methylphenol

Introduction

2-Chloro-6-fluoro-3-methylphenol is a halogenated and alkylated phenol derivative with the chemical formula C₇H₆ClFO.[1][2] As a substituted phenol, it serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the phenolic ring, imparts specific chemical reactivity and physical properties that are of significant interest to researchers and professionals in drug development and materials science. Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is crucial for its synthesis, purification, handling, and application in further chemical transformations. This guide provides a comprehensive overview of the melting and boiling points of 2-Chloro-6-fluoro-3-methylphenol, discusses the structural basis for these properties, and outlines standard methodologies for their experimental determination.

Physicochemical Properties of 2-Chloro-6-fluoro-3-methylphenol

The physical characteristics of 2-Chloro-6-fluoro-3-methylphenol are dictated by its molecular structure. The presence of a hydroxyl group allows for hydrogen bonding, while the halogen and methyl substituents influence the molecule's polarity, size, and intermolecular forces.

Summary of Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-6-fluoro-3-methylphenol | [2] |

| CAS Number | 261762-90-7 | [1][2] |

| Molecular Formula | C₇H₆ClFO | [1][2] |

| Molecular Weight | 160.57 g/mol | [1][3] |

| Melting Point | 47-56 °C | [1][2][3] |

| Boiling Point | 211-240.57 °C | [2][3] |

| Density | 1.223 g/cm³ | [1] |

Note: The reported ranges for melting and boiling points reflect variations in experimental data from different suppliers.

Factors Influencing Melting and Boiling Points

The melting and boiling points of a substance are determined by the strength of its intermolecular forces. For 2-Chloro-6-fluoro-3-methylphenol, these forces are a combination of hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

-

Hydrogen Bonding: The hydroxyl (-OH) group is the primary contributor to hydrogen bonding, a strong type of intermolecular force. This is a characteristic feature of phenols and results in significantly higher melting and boiling points compared to non-hydroxylated aromatic compounds of similar molecular weight.[4][5] For instance, phenol itself has a boiling point of approximately 182 °C, which is substantially higher than that of toluene (111 °C).[5]

-

Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms create a significant dipole moment in the molecule, leading to strong dipole-dipole interactions between molecules.

-

London Dispersion Forces: These forces increase with the size and surface area of the molecule. The presence of the chlorine, fluorine, and methyl groups increases the overall molecular weight and surface area compared to unsubstituted phenol, contributing to stronger London dispersion forces.

The interplay of these forces results in the observed melting and boiling points of 2-Chloro-6-fluoro-3-methylphenol. The specific positioning of the substituents also plays a role in how efficiently the molecules can pack in a crystal lattice, which affects the melting point.

Caption: Intermolecular forces influencing the melting and boiling points of 2-Chloro-6-fluoro-3-methylphenol.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is essential for verifying the purity of a synthesized compound. The following outlines standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

-

Sample Preparation: A small amount of the crystalline 2-Chloro-6-fluoro-3-methylphenol is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. This can be an oil bath-based Thiele tube or a modern digital instrument.

-

Heating: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.

-

Advanced Methods: For high-precision measurements, Differential Scanning Calorimetry (DSC) can be employed.[6] DSC measures the heat flow into the sample as a function of temperature, and the melting point is determined from the peak of the endothermic melting transition.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol:

-

Apparatus: A distillation apparatus is typically used, consisting of a boiling flask, a condenser, a thermometer, and a receiving flask.

-

Procedure: A small amount of 2-Chloro-6-fluoro-3-methylphenol is placed in the boiling flask with a few boiling chips to ensure smooth boiling. The apparatus is assembled, and the flask is heated.

-

Measurement: The temperature is recorded when the liquid is boiling, and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the given atmospheric pressure.

-

Pressure Correction: Since boiling point is dependent on pressure, any significant deviation from standard atmospheric pressure (1 atm or 760 mmHg) should be noted, and a correction can be applied if necessary.

Caption: Standard experimental workflows for determining melting and boiling points.

Conclusion

The melting and boiling points of 2-Chloro-6-fluoro-3-methylphenol are fundamental physical properties that are critical for its application in scientific research and industrial synthesis. The values are primarily governed by the strong intermolecular hydrogen bonding afforded by the hydroxyl group, with significant contributions from dipole-dipole interactions and London dispersion forces arising from the halogen and methyl substituents. The reported experimental values show some variation, which is typical and may depend on the purity of the sample and the measurement technique. The standardized protocols for melting and boiling point determination outlined in this guide provide a reliable framework for researchers to verify the identity and purity of this important chemical intermediate.

References

-

Chemcasts. Thermophysical Properties of 2-Chloro-6-fluoro-3-methylphenol. [Link]

-

Unacademy. physical properties of Phenol. [Link]

-

ResearchGate. Temperatures of boiling and melting points of pure phenols. [Link]

-

PubChem. Phenol. [Link]

-

Britannica. Phenol. [Link]

-

PubChem. 2-Chloro-6-fluoro-3-methylphenol. [Link]

-

YouTube. What Is The Melting And Boiling Point Of Phenol?. [Link]

-

PubChem. alpha-(1-(Methylnitrosoamino)ethyl)benzenemethanol. [Link]

-

Wikipedia. 2-Chloro-6-fluorotoluene. [Link]

-

PubChem. 2-Chloro-6-methylphenol. [Link]

-

LookChem. Cas 17608-59-2,N-nitrosoephedrine. [Link]

-

Wikipedia. 2-Chloro-m-cresol. [Link]

Sources

- 1. 261762-90-7 Cas No. | 2-Chloro-6-fluoro-3-methylphenol | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. chem-casts.com [chem-casts.com]

- 3. 261762-90-7 Cas No. | 2-Chloro-6-fluoro-3-methylphenol | Apollo [store.apolloscientific.co.uk]

- 4. physical properties of Phenol [unacademy.com]

- 5. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenol: Synthesis, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2-chloro-6-fluoro-3-methylphenol, a halogenated aromatic compound of significant interest in synthetic chemistry. It serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. This document details its chemical identity, physicochemical properties, synthetic routes, reactivity, and key applications, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development. The guide also outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

Nomenclature and Chemical Identity

2-Chloro-6-fluoro-3-methylphenol is a polysubstituted phenol characterized by the presence of chlorine, fluorine, and a methyl group on the aromatic ring. This specific substitution pattern imparts unique reactivity and makes it a valuable building block in organic synthesis.

IUPAC Name: 2-chloro-6-fluoro-3-methylphenol[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. Understanding these is crucial for effective database searching and procurement. Common synonyms include:

-

Phenol, 2-chloro-6-fluoro-3-methyl-

-

2-Chloro-6-fluoro-m-cresol

-

2-Chloro-4-fluoro-3-hydroxytoluene[2]

-

DTXSID20378637[1]

-

RefChem:259091[1]

-

DTXCID20329664[1]

Key Identifiers:

| Identifier | Value | Source |

| CAS Registry Number | 261762-90-7 | PubChem[1] |

| Molecular Formula | C₇H₆ClFO | PubChem[1] |

| Molecular Weight | 160.57 g/mol | PubChem[1] |

| InChI Key | RPTGCWUNGWVQET-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=C(C(=C(C=C1)F)O)Cl | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of 2-chloro-6-fluoro-3-methylphenol are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | Solid | - |

| Melting Point | 47-50 °C | Apollo Scientific[2] |

| Boiling Point | 211 °C | Apollo Scientific[2] |

| Purity | ≥95% - 97% | Apollo Scientific[2], Thermo Scientific[3] |

| XLogP3 | 2.7 | PubChem[1] |

Synthesis and Manufacturing

The synthesis of 2-chloro-6-fluoro-3-methylphenol is a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity. The most common synthetic route starts from m-cresol (3-methylphenol).

Synthetic Pathway Overview

The synthesis involves sequential halogenation of the m-cresol backbone. This is typically achieved through electrophilic aromatic substitution reactions. The order of halogenation and the choice of halogenating agents and catalysts are critical to direct the substituents to the desired positions on the aromatic ring.

Caption: General synthetic workflow for 2-Chloro-6-fluoro-3-methylphenol.

Experimental Protocol: Electrophilic Halogenation of m-Cresol

The following is a generalized protocol for the halogenation of m-cresol, which serves as the foundational step in synthesizing 2-chloro-6-fluoro-3-methylphenol. Specific conditions for fluorination and chlorination would need to be optimized.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve m-cresol in a suitable inert solvent (e.g., dichloromethane, chloroform).

-

Catalyst Addition: Add a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to the solution. The choice of catalyst can influence the regioselectivity of the halogenation.

-

Halogenating Agent Addition: Slowly add the halogenating agent (e.g., sulfuryl chloride for chlorination, or a fluorinating agent) to the reaction mixture via the dropping funnel. Maintain the temperature of the reaction mixture, as halogenation reactions are often exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding water or a dilute acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified using techniques such as column chromatography or distillation to isolate the desired isomer.

Causality in Experimental Choices:

-

Inert Solvent: The use of a non-reactive solvent is crucial to prevent side reactions with the highly reactive halogenating agents and intermediates.

-

Lewis Acid Catalyst: The catalyst polarizes the halogen-halogen bond, increasing the electrophilicity of the halogen and facilitating its attack on the electron-rich aromatic ring.

-

Controlled Addition and Temperature: Slow addition of the halogenating agent and temperature control are essential to manage the exothermicity of the reaction and to minimize the formation of undesired byproducts.

Reactivity and Synthetic Potential

The reactivity of 2-chloro-6-fluoro-3-methylphenol is governed by the interplay of its functional groups: the hydroxyl group, the methyl group, and the two halogen atoms.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions. The hydroxyl group also strongly activates the aromatic ring towards further electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

-

Halogen Atoms: The chlorine and fluorine atoms are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effects. However, they also serve as reactive handles for nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Methyl Group: The methyl group is a weakly activating, ortho-para directing group.

This combination of functional groups makes 2-chloro-6-fluoro-3-methylphenol a versatile intermediate for the synthesis of complex molecules.

Applications in Research and Drug Development

2-Chloro-6-fluoro-3-methylphenol is primarily utilized as a key building block in the synthesis of high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[4] Its unique substitution pattern allows for the introduction of specific pharmacophores and the fine-tuning of the physicochemical properties of the final products.

Intermediate in Pharmaceutical Synthesis

A notable application of a closely related compound, 2-chloro-6-fluoro-3-methylbenzoic acid, is in the synthesis of inhibitors of stearoyl-CoA desaturase 1 (SCD1).[5] SCD1 is an enzyme implicated in metabolic diseases such as obesity and diabetes.[5] The synthesis involves using the halogenated aromatic core to construct more complex molecules that can fit into the active site of the target enzyme.

Caption: Role as an intermediate in pharmaceutical synthesis.

Precursor for Agrochemicals and Dyes

The structural motifs present in 2-chloro-6-fluoro-3-methylphenol are also found in various agrochemicals and dyes.[4] The halogen atoms can enhance the biological activity and stability of pesticides and herbicides. In the context of dyes, the specific substitution pattern can influence the color and lightfastness of the final product.

Safety and Handling

2-Chloro-6-fluoro-3-methylphenol is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage or causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or causes serious eye irritation.[1]

-